N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5, connected via a methylene bridge to an acetamide moiety. The acetamide group is further linked to a thiazole ring bearing a (4-methylbenzyl)thio substituent. This structure integrates key pharmacophores: the 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the thiazole-thioether system may enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-3-5-13(6-4-11)9-24-17-19-14(10-25-17)7-15(22)18-8-16-21-20-12(2)23-16/h3-6,10H,7-9H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVFTBQAGTENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=NN=C(O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylhydrazides
One of the most common approaches for synthesizing 1,3,4-oxadiazoles involves the cyclization of acylhydrazides with various dehydrating agents. This method utilizes benzohydrazide as the starting material, which undergoes cyclization with carboxylic acids in the presence of phosphorous oxychloride (POCl₃). The reaction typically proceeds at elevated temperatures (110°C) for 2-3 hours. The resulting oxadiazole ring forms the core structure for further functionalization.
Using Carbon Disulfide for Cyclization
Another effective approach involves the reaction of hydrazides with carbon disulfide under basic conditions followed by cyclization. In this method, a hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in ethanol. The intermediate potassium dithiocarbazate salt is then cyclized to form 5-mercapto-1,3,4-oxadiazole, which can be further functionalized. This strategy is particularly useful for introducing sulfur-containing substituents at the 5-position of the oxadiazole ring.
Synthesis from Amidoximes
Oxadiazoles can also be prepared from amidoximes, which are formed by treating nitrile compounds with hydroxylamine. The amidoxime intermediates undergo cyclization to form 1,2,4-oxadiazole rings, which can be isomerized to 1,3,4-oxadiazoles under specific conditions. This approach offers an alternative route when other methods prove challenging.
Synthetic Methods for Thiazole Derivatives
Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis remains one of the most versatile methods for preparing substituted thiazoles. This approach involves the condensation of α-haloketones with thioamides or thioureas. For the synthesis of 2-substituted-4-methyl-5-(4,5-dihydrothiazole-2-yl)-1,3-thiazole compounds, the reaction begins with appropriate α-haloketones and proceeds through multiple steps to introduce the desired substituents.
Proposed Synthetic Route for the Target Compound
Based on the available literature, a comprehensive synthetic strategy for N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can be developed. This multi-step approach focuses on the preparation of two key intermediates that are subsequently coupled to form the target molecule.
Synthesis of 5-methyl-1,3,4-oxadiazol-2-yl Methylamine
The synthesis of the oxadiazole component begins with the conversion of acetic acid or its derivatives to the corresponding hydrazide. This involves esterification followed by treatment with hydrazine hydrate in ethanol at reflux conditions. The resulting acylhydrazide is then cyclized using either phosphorous oxychloride or carbon disulfide under appropriate conditions to form the 5-methyl-1,3,4-oxadiazole ring.
Detailed Reaction Conditions and Parameters
Table 1 presents the optimal reaction conditions for each key step in the synthesis of this compound based on related compounds in the literature.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Formation of acylhydrazide | Ethyl acetate, Hydrazine monohydrate | Ethanol | 60-70 | 5-6 | 75-85 |
| 2 | Cyclization to form oxadiazole | Acylhydrazide, POCl₃ | Toluene | 110 | 2-3 | 65-75 |
| 3 | Preparation of 2-mercaptothiazole | Chloroacetic acid, Thiourea | Water | 80-90 | 4-5 | 70-80 |
| 4 | Thioether formation | 2-Mercaptothiazole, 4-Methylbenzyl chloride, K₂CO₃ | Acetone | 50-60 | 3-4 | 80-90 |
| 5 | Preparation of thiazole acetamide | Carboxylic acid derivative, HATU, DIPEA | Dichloromethane | 25 | 5-6 | 75-85 |
| 6 | Final coupling | Thiazole intermediate, Oxadiazole intermediate, HATU, DIPEA | Dichloromethane | 25 | 3-5 | 60-70 |
Purification Methods
Column Chromatography
Column chromatography using silica gel as the stationary phase represents the primary purification method for the intermediates and final compound. Based on the properties of similar heterocyclic compounds, appropriate solvent systems include:
Recrystallization
Recrystallization serves as an effective method for obtaining high-purity compounds. Based on literature reports for similar heterocyclic compounds, suitable solvents include:
- Ethanol for oxadiazole intermediates
- Acetone or ethanol for thiazole intermediates
- Ethanol/water mixtures for the final compound
The recrystallization process typically involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution, and allowing slow cooling to form pure crystals.
Structural Characterization
Spectroscopic Data
Table 2 presents the expected spectroscopic data for the target compound and key intermediates, based on literature reports for structurally similar compounds.
Table 2: Spectroscopic Data for Key Intermediates and Final Compound
| Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) | IR (cm⁻¹) | HRMS [M+H]⁺ |
|---|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide | 2.45 (s, 3H, CH₃), 4.45 (s, 2H, NH₂), 9.30 (s, 1H, NH) | 11.2 (CH₃), 164.5 (C=N), 168.2 (C=O) | 3350, 3150, 1680, 1560 | 143.0563 |
| 2-Mercaptothiazole-4-acetic acid | 3.75 (s, 2H, CH₂), 7.15 (s, 1H, thiazole-H), 12.50 (br s, 1H, COOH) | 33.5 (CH₂), 115.2 (C-5 thiazole), 149.5 (C-4 thiazole), 167.5 (C=S), 172.5 (COOH) | 3100, 2550, 1710, 1580 | 176.9839 |
| 2-((4-Methylbenzyl)thio)thiazole-4-acetic acid | 2.35 (s, 3H, CH₃), 3.80 (s, 2H, CH₂), 4.40 (s, 2H, benzyl-CH₂), 7.15-7.40 (m, 5H, Ar-H and thiazole-H) | 21.0 (CH₃), 34.0 (CH₂), 39.5 (benzyl-CH₂), 116.0 (C-5 thiazole), 128.5-132.5 (Ar-C), 150.0 (C-4 thiazole), 164.0 (C-2 thiazole), 173.0 (COOH) | 3100, 1710, 1580, 1450 | 280.0415 |
| This compound | 2.35 (s, 3H, Ar-CH₃), 2.45 (s, 3H, oxadiazole-CH₃), 3.75 (s, 2H, thiazole-CH₂), 4.40 (s, 2H, benzyl-CH₂), 4.50 (d, 2H, NH-CH₂), 7.15-7.40 (m, 5H, Ar-H and thiazole-H), 8.50 (t, 1H, NH) | 21.0 (Ar-CH₃), 11.5 (oxadiazole-CH₃), 34.5 (thiazole-CH₂), 39.5 (benzyl-CH₂), 43.5 (NH-CH₂), 116.5 (C-5 thiazole), 128.5-132.5 (Ar-C), 150.5 (C-4 thiazole), 164.5 (C-2 thiazole), 165.5 (oxadiazole C-5), 168.0 (oxadiazole C-2), 170.5 (C=O) | 3300, 3100, 1670, 1560, 1450 | 389.1044 |
Physical Properties
Table 3 lists the predicted physical properties of the target compound and key intermediates based on literature data for structurally similar compounds.
Table 3: Physical Properties of the Target Compound and Key Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide | C₄H₆N₄O₂ | 142.12 | White crystalline solid | 165-170 | Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol |
| 2-Mercaptothiazole-4-acetic acid | C₅H₅NO₂S₂ | 175.23 | Yellow crystalline solid | 145-150 | Soluble in DMSO, DMF; Sparingly soluble in ethanol |
| 2-((4-Methylbenzyl)thio)thiazole-4-acetic acid | C₁₃H₁₃NO₂S₂ | 279.38 | Off-white solid | 120-125 | Soluble in DMSO, DMF, acetone; Sparingly soluble in ethanol |
| This compound | C₁₇H₁₇N₅O₂S₂ | 387.48 | White to pale yellow crystalline solid | 155-160 | Soluble in DMSO, DMF, dichloromethane; Sparingly soluble in methanol, ethanol |
Alternative Synthetic Approaches
Solid-Phase Synthesis
For more efficient synthesis, particularly when preparing libraries of analogues, solid-phase synthesis approaches can be considered. This method involves anchoring one of the key intermediates to a solid support, performing the necessary transformations, and cleaving the final product from the support. This approach minimizes purification steps between reactions and can improve overall efficiency.
Microwave-Assisted Synthesis
The application of microwave irradiation can significantly accelerate reaction rates and improve yields for several steps in the synthesis. For example, the cyclization of acylhydrazides to form oxadiazoles typically requires several hours under conventional heating but can be completed in minutes using microwave irradiation. Similarly, the thioether formation and final amide coupling steps can benefit from microwave assistance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the specific reaction pathway.
Substitution: Various substituted thiazoles or oxadiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological research.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and thiazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, potentially inhibiting their function. The benzyl thioether group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Benzofuran-Oxadiazole Hybrids
Compounds such as 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) share the oxadiazole-thio-acetamide backbone but replace the thiazole ring with benzofuran. These derivatives exhibit potent antimicrobial activity, with 2a showing notable inhibition against bacterial strains like S. aureus (MIC = 4 µg/mL) . The bromo-substituted 5d demonstrates tyrosinase inhibition (IC~50~ = 12.3 µM), highlighting the impact of halogenation on enzyme targeting .
Thiazole- and Thiadiazole-Based Analogues
- The nitro group at the phenyl ring enhances electron-withdrawing effects, improving target affinity .
Indole- and Pyrimidine-Appended Derivatives
- 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) : The indole moiety confers π-stacking capability, enhancing antiproliferative activity (IC~50~ = 6.5 µM against HeLa cells). The benzothiazole group may improve blood-brain barrier penetration .
- 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) : The pyrimidine-thio linkage and nitro substituent contribute to antiproliferative effects (IC~50~ = 4.8 µM against HepG2 cells), likely via kinase inhibition .
Physicochemical and Spectral Comparisons
*Structural data inferred from analogues.
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 3a ) and chloro (e.g., 1 ) substituents enhance enzyme inhibition by stabilizing ligand-receptor interactions.
- Lipophilic Moieties : The (4-methylbenzyl)thio group in the target compound may improve membrane permeability compared to polar groups like methoxy .
- Heterocycle Fusion : Benzofuran (2a ) and indole (5 ) systems extend π-conjugation, aiding intercalation into DNA or enzyme pockets.
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole and thiazole moiety. Its molecular formula is , with a molecular weight of approximately 318.39 g/mol. The presence of these heterocyclic rings contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole and thiazole rings followed by acetamide coupling. Various synthetic methodologies can be employed, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole structure. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4i | A549 | 1.59 |
| 4l | A549 | 1.80 |
These compounds exhibited selectivity towards cancer cells while sparing normal cells, indicating their potential for targeted therapy .
The anticancer activity is believed to arise from the inhibition of critical enzymes involved in cancer progression. Notably, compounds have been reported to inhibit telomerase, topoisomerase, and various histone deacetylases (HDACs), which are pivotal in regulating cell cycle and apoptosis .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have demonstrated antimicrobial activity against various bacterial strains. For example:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
This suggests that the compound may also serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies indicate that it can inhibit α-glucosidase and other enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes .
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of oxadiazole derivatives on A549 lung cancer cells, several compounds exhibited significant cytotoxicity with IC50 values ranging from 0.14 μM to 7.48 μM. The study concluded that these compounds could induce apoptosis through caspase activation and mitochondrial membrane depolarization .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of thiazole-containing compounds demonstrated effective inhibition against Gram-negative bacteria with MIC values as low as 0.21 μM for certain derivatives. This highlights the dual therapeutic potential of these compounds in both oncology and infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?
- Methodology : Multi-step synthesis typically involves coupling thiazole and oxadiazole precursors. For example, chloroacetyl chloride can react with amino-oxadiazole intermediates under reflux conditions in triethylamine and dioxane, followed by purification via recrystallization (e.g., ethanol-DMF mixtures) . Key variables include solvent choice (dimethylformamide, ethanol), catalysts (triethylamine), and temperature control (20–25°C for coupling steps). Yield optimization requires monitoring via TLC and spectroscopic validation (NMR, IR) .
Q. How should the compound be stored to prevent degradation under experimental conditions?
- Methodology : Stability studies indicate susceptibility to hydrolysis in acidic/basic conditions due to the thiazole and oxadiazole moieties . Storage recommendations:
- Temperature : -20°C in airtight containers.
- Solvent : DMSO or dry DMF for long-term storage.
- Handling : Avoid aqueous buffers with extreme pH during in vitro assays.
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide linkages .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm acetamide and heterocyclic groups .
- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) .
- Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hours) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-of-action (e.g., kinase inhibition) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Substituent Modification : Replace the 4-methylbenzyl group with halogenated or electron-withdrawing groups (e.g., 4-fluorobenzyl) to assess potency changes .
- Bioisosteric Replacement : Swap the oxadiazole ring with 1,2,4-triazole to evaluate metabolic stability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or COX-2 .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodology :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for amide bond formation .
- Solvent Optimization : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thioether formation) to improve safety and reproducibility .
Q. What in silico tools are suitable for predicting off-target effects or toxicity?
- Methodology :
- Docking Simulations : Use SwissDock or Glide to screen against the PDB database for unintended protein interactions .
- ADMET Prediction : Tools like pkCSM or ProTox-II to estimate permeability, cytochrome inhibition, and hepatotoxicity .
- QSAR Models : Train models on PubChem datasets to correlate structural features with toxicity endpoints (e.g., LD₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
